molecular formula C14H19ClN2O3S B2453757 2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide CAS No. 1234985-16-0

2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide

Cat. No.: B2453757
CAS No.: 1234985-16-0
M. Wt: 330.83
InChI Key: XAQRVHWDPZMYJJ-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group and a piperidine ring bearing a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Benzamide Formation: The piperidine intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base like pyridine to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The piperidine ring and the methylsulfonyl group can participate in oxidation and reduction reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: It is employed in studies to understand its interaction with biological systems, including its binding affinity to proteins and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring and the methylsulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

  • The presence of the piperidine ring and the methylsulfonyl group in this compound distinguishes it from other benzamide derivatives. These functional groups contribute to its unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQRVHWDPZMYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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